(1-phenylethyl)hydrazine hydrochloride (1-phenylethyl)hydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 29248-55-3
VCID: VC2811397
InChI: InChI=1S/C8H12N2.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7,10H,9H2,1H3;1H
SMILES: CC(C1=CC=CC=C1)NN.Cl
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65 g/mol

(1-phenylethyl)hydrazine hydrochloride

CAS No.: 29248-55-3

Cat. No.: VC2811397

Molecular Formula: C8H13ClN2

Molecular Weight: 172.65 g/mol

* For research use only. Not for human or veterinary use.

(1-phenylethyl)hydrazine hydrochloride - 29248-55-3

Specification

CAS No. 29248-55-3
Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
IUPAC Name 1-phenylethylhydrazine;hydrochloride
Standard InChI InChI=1S/C8H12N2.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7,10H,9H2,1H3;1H
Standard InChI Key FLMNJZPWUCHXNJ-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NN.Cl
Canonical SMILES CC(C1=CC=CC=C1)NN.Cl

Introduction

Chemical Identity and Properties

Nomenclature and Identification

(1-Phenylethyl)hydrazine hydrochloride is recognized by several identifiers in chemical databases and literature. The compound has been cataloged with specific identification numbers that facilitate its tracking in scientific research and regulatory frameworks.

Table 1: Identification Parameters of (1-Phenylethyl)hydrazine Hydrochloride

ParameterValue
Chemical Name(1-Phenylethyl)hydrazine hydrochloride
CAS Number29248-55-3
Molecular FormulaC₈H₁₃ClN₂
Molecular Weight172.65 g/mol
European Community (EC) Number978-674-9
SynonymsMebanazine HCl, Chlorowodorek mebanazyny [Polish]

The parent compound, Mebanazine (without the hydrochloride), has the CAS number 65-64-5 and is also known by the trade names Actamol and Actomol .

Structural Characteristics

The molecule features a phenyl group attached to an ethyl moiety, which is further connected to a hydrazine group. The addition of hydrochloride forms a salt that enhances its stability and solubility characteristics. The structure contains a chiral carbon center, potentially leading to stereoisomeric forms with different biological activities.

Physical and Chemical Properties

Physical State and Appearance

(1-Phenylethyl)hydrazine hydrochloride typically exists as a white solid at standard temperature and pressure . Its crystalline nature makes it suitable for pharmaceutical formulation and laboratory handling.

Solubility and Stability

Like many hydrochloride salts of organic bases, this compound demonstrates enhanced solubility in aqueous solutions compared to its free base counterpart. This property made it advantageous for pharmaceutical applications during its period of clinical use.

Chemical Reactivity

As a hydrazine derivative, the compound exhibits nucleophilic properties at the nitrogen atoms, making it reactive toward electrophilic substrates. This reactivity profile influences both its chemical synthesis pathways and its biological interactions.

Synthesis Methods

Classical Synthesis Approaches

The synthesis of (1-phenylethyl)hydrazine hydrochloride typically involves reactions that establish the characteristic nitrogen-nitrogen bond of the hydrazine moiety, followed by salt formation with hydrogen chloride.

Modern Synthetic Methodologies

Current literature describes efficient methods for synthesizing similar hydrazine derivatives. One documented approach involves ionic hydrogenation of azines, as detailed in scientific publications. This method employs NMe3·BH3 (2 mmol) in toluene (5 mL), subjected to a stream of HCl gas generated by controlled addition of HCl 37% to H2SO4 98% . This procedure has yielded similar compounds with high efficiency (reported yields of up to 98% for related derivatives) .

Pharmacological Properties

Mechanism of Action

The pharmacological activity of (1-phenylethyl)hydrazine hydrochloride stems from its ability to inhibit monoamine oxidase (MAO) enzymes. These enzymes play a crucial role in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, Mebanazine increases the levels of these neurotransmitters in the brain, which was thought to improve mood and alleviate depression .

Pharmacokinetics and Metabolism

While specific pharmacokinetic data for (1-phenylethyl)hydrazine hydrochloride is limited in the available literature, its metabolism likely follows pathways similar to other hydrazine-derived compounds. These typically undergo oxidative processes in the liver, which may contribute to the hepatotoxicity observed with this class of medications.

Historical Medical Applications

Limitations and Discontinuation

Despite its initial promise, (1-phenylethyl)hydrazine hydrochloride was eventually discontinued from clinical use due to safety concerns. The primary issue was its potential hepatotoxicity, a characteristic shared by several hydrazine-derived MAOIs . Additionally, the development of newer antidepressants with improved safety profiles contributed to its obsolescence in clinical practice.

Toxicological Profile

Hazard Classification

According to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals, (1-phenylethyl)hydrazine hydrochloride presents several hazards that warrant careful handling and precautionary measures.

Table 2: GHS Hazard Classifications for (1-Phenylethyl)hydrazine Hydrochloride

Hazard StatementClassificationWarning Level
H302Harmful if swallowedWarning
H312Harmful in contact with skinWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H332Harmful if inhaledWarning
H335May cause respiratory irritationWarning

Hepatotoxicity Mechanisms

The hepatotoxic potential of (1-phenylethyl)hydrazine hydrochloride likely relates to its hydrazine structure, which can form reactive metabolites in the liver. These metabolites may bind to cellular macromolecules, disrupting normal hepatocyte function and potentially leading to liver damage. This toxicity profile was a significant factor in its discontinuation from clinical use .

Contemporary Research Applications

Reference Compound in Drug Development

Structural Relationships to Other Compounds

Comparison with Related Hydrazine Derivatives

(1-Phenylethyl)hydrazine hydrochloride shares structural similarities with other hydrazine compounds that have been investigated for various applications.

Table 3: Comparative Analysis of (1-Phenylethyl)hydrazine Hydrochloride and Related Compounds

CompoundStructure TypePrimary ApplicationCurrent Status
(1-Phenylethyl)hydrazine hydrochlorideHydrazine derivativeFormer antidepressant (MAOI)Discontinued
Mebanazine (free base)Hydrazine derivativeFormer antidepressant (MAOI)Discontinued
PhenelzineHydrazine derivativeCurrent antidepressant (MAOI)In clinical use
IsocarboxazidHydrazine derivativeCurrent antidepressant (MAOI)In clinical use

Relationship to Non-Hydrazine MAOIs

While sharing pharmacological activity with non-hydrazine MAOIs such as tranylcypromine and selegiline, (1-phenylethyl)hydrazine hydrochloride differs in its chemical structure and mechanism of enzyme inhibition. These structural differences correlate with variations in side effect profiles, with hydrazine derivatives generally showing greater hepatotoxic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator